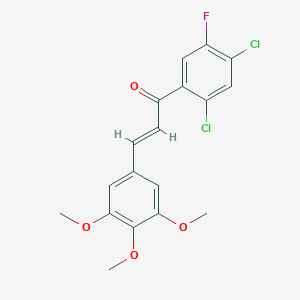![molecular formula C19H13BrN2O3 B277780 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B277780.png)
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a chemical compound that belongs to the class of furamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It also induces apoptosis in cancer cells by activating the caspase cascade and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to modulate various biochemical and physiological processes, including cell proliferation, cell cycle arrest, angiogenesis, and metastasis. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments. Moreover, its potential toxicity and side effects on normal cells need to be carefully evaluated.
Orientations Futures
There are several future directions for the research on 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
2. Developing new derivatives and analogs of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide with improved solubility, stability, and selectivity.
3. Studying its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety.
4. Exploring its potential as a molecular probe for imaging and diagnostic purposes.
5. Investigating its mechanism of action in more detail to identify new targets and pathways for drug development.
In conclusion, 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent and molecular probe.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the reaction of 6-methyl-2-aminobenzoxazole with 3-bromoaniline in the presence of a coupling agent, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid chloride. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory, antioxidant, and antiviral properties.
Propriétés
Formule moléculaire |
C19H13BrN2O3 |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13BrN2O3/c1-11-5-6-14-16(9-11)25-19(22-14)12-3-2-4-13(10-12)21-18(23)15-7-8-17(20)24-15/h2-10H,1H3,(H,21,23) |
Clé InChI |
LAHDKMJYVWRGBD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



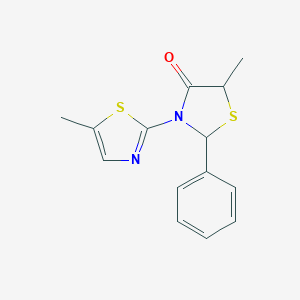
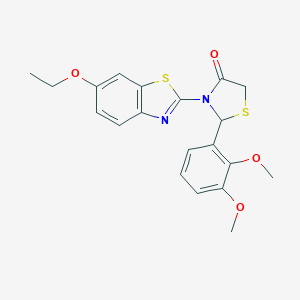

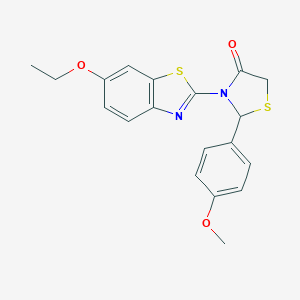



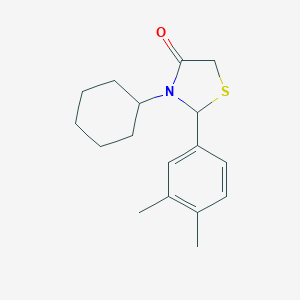
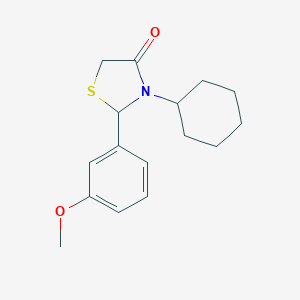
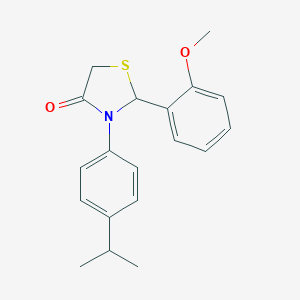
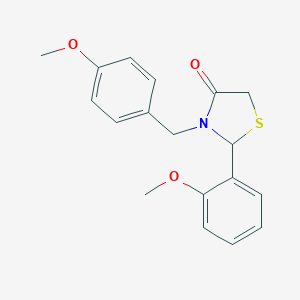

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
